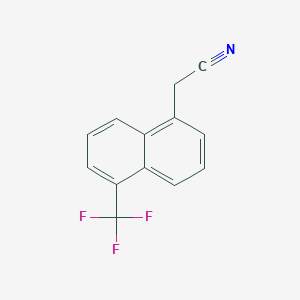![molecular formula C10H15NO5 B11878681 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H15NO5 and a molecular weight of 229.23 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions .
Métodos De Preparación
The synthesis of 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-3-oxocyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, and the temperature and reaction time are carefully controlled to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity .
Análisis De Reacciones Químicas
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane. This deprotection reaction yields the free amine, which can then participate in further chemical transformations.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide and acids like TFA. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid involves the protection of amine groups during chemical reactions . The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions until the Boc group is removed under acidic conditions, revealing the free amine for further chemical transformations .
Comparación Con Compuestos Similares
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid can be compared with other Boc-protected amino acids and derivatives:
1-{[(tert-Butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid: Similar structure but with a methoxy group instead of an oxo group.
Ethyl 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate: An ester derivative with similar protective properties.
1-{[(tert-Butoxy)carbonyl]amino}cyclohexanecarboxylic acid: A cyclohexane derivative with a similar Boc-protected amine.
These compounds share the common feature of Boc protection but differ in their specific chemical structures and reactivity, highlighting the versatility of Boc-protected compounds in organic synthesis.
Propiedades
Fórmula molecular |
C10H15NO5 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO5/c1-9(2,3)16-8(15)11-10(7(13)14)4-6(12)5-10/h4-5H2,1-3H3,(H,11,15)(H,13,14) |
Clave InChI |
NQIGGHBWBJDQIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC(=O)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



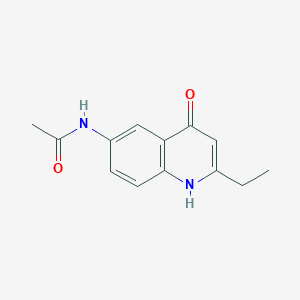
![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)

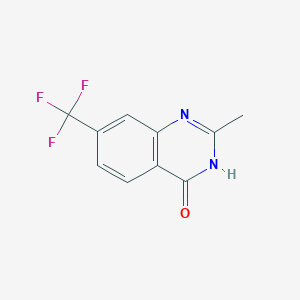

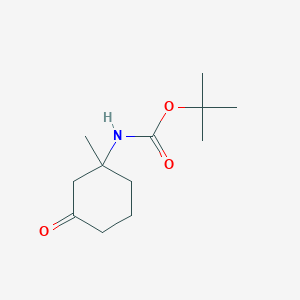


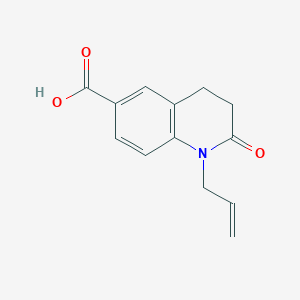
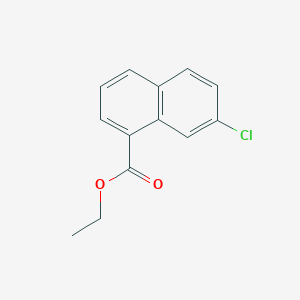
![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)
